2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide” is a heterocyclic compound . It contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This compound also contains a thiophenyl group and a thiazole ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate precursors in the presence of a catalyst . For instance, the reaction of certain compounds with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, has been reported .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . It also contains a thiophenyl group and a thiazole ring .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methodologies for synthesizing novel heterocyclic compounds using thiazole and triazolo derivatives. For instance, a study described the synthesis of thiazolo[3,2-a]pyrimidines and pyrimido[2,1-c]triazine derivatives through the alkylation and cyclisation of specific precursors, showcasing the versatility of thiazole derivatives in creating biologically relevant molecules (Haiza et al., 2000). Similarly, another research effort focused on the synthesis of thiazolo[5,4-d]pyrimidines, highlighting the compound's utility as a precursor for creating heteroarylthiazolo pyrimidine motifs, which are of interest in drug discovery and development (Chattopadhyay et al., 2010).
Antimicrobial Properties
Compounds derived from thiazole and triazolo moieties have been evaluated for their antimicrobial properties. Research into novel bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrates the insecticidal efficacy of such compounds (Soliman et al., 2020). Another study synthesized pyrrolidinone derivatives bearing triazole and thiazole moieties, testing their antibacterial activity against various pathogens, including S. aureus and E. coli, highlighting the potential of these derivatives in developing new antibiotics (Balandis et al., 2019).
Properties
IUPAC Name |
2-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS2/c1-9-17-12(8-24-9)15(22)16-6-14-19-18-13-3-2-11(20-21(13)14)10-4-5-23-7-10/h2-5,7-8H,6H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUYOEPEJGLPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.